
5-Methoxy-3-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methylpicolinaldehyde is a chemical compound with the CAS Number: 1256813-09-8 . It has a molecular weight of 151.16 and its IUPAC name is 5-methoxy-3-methyl-2-pyridinecarbaldehyde . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9NO2 . The InChI code for this compound is 1S/C8H9NO2/c1-6-3-7 (11-2)4-9-8 (6)5-10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties of Metal Complexes
- The synthesis of metal complexes, such as aluminum and zinc quinolates, using substituted benzaldehydes shows potential applications in materials science. These complexes exhibit improved thermal stability and processability compared to reference complexes. They emit blue-green light with photoluminescence, suggesting applications in optoelectronic devices like OLEDs (Barberis & Mikroyannidis, 2006).
Antimicrobial Activities
- Novel triazole derivatives synthesized from various benzaldehydes, including methoxy-substituted variants, have shown antimicrobial activities. This indicates the potential use of 5-Methoxy-3-methylpicolinaldehyde in the synthesis of compounds with antimicrobial properties (Bektaş et al., 2007).
Tubulin-Polymerization Inhibitors
- The modification of quinoline derivatives for the development of new tubulin-polymerization inhibitors highlights the potential use of similar compounds in cancer therapy. This research area focuses on compounds that inhibit tubulin assembly, a critical target in cancer treatment (Wang et al., 2014).
Green Chemistry and Catalysis
- The application of ionic liquids as solvents and catalysts for organic reactions, including the synthesis of coumarin derivatives from methoxy-benzaldehydes, aligns with green chemistry principles. This research suggests potential applications of this compound in environmentally friendly synthesis processes (Verdía et al., 2017).
Sensor Development
- Schiff-base molecules synthesized from methoxy-benzaldehydes have been explored for their sensing capabilities, particularly for pH. This implies potential applications of this compound in the development of chemical sensors and probes (Halder et al., 2018).
Safety and Hazards
The safety data sheet for 5-Methoxy-3-methylpicolinaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Eigenschaften
IUPAC Name |
5-methoxy-3-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(11-2)4-9-8(6)5-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHODGCAUCFWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2758087.png)
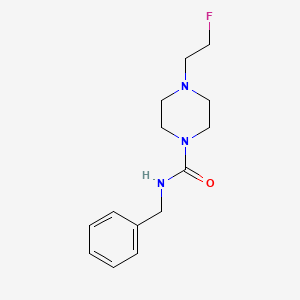
![4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2758089.png)
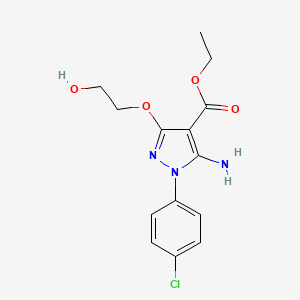
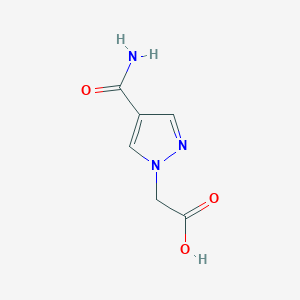
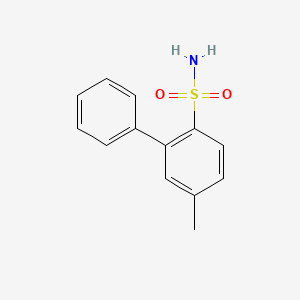
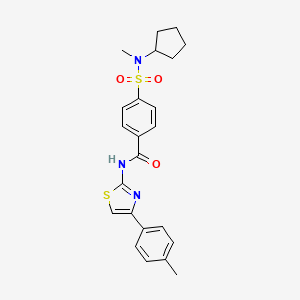
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
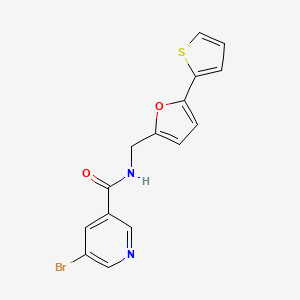
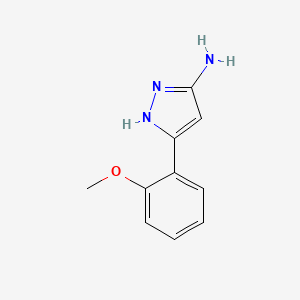
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)
